REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](O)=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:10](Br)[C:11]#[CH:12].[C:14](=[O:17])([O-])[O-].[K+].[K+].[CH2:20]1OCCOCCOCCOCCOCCO[CH2:21]1.[CH2:38]1[CH2:42]OC[CH2:39]1>>[CH2:10]([O:8][C:4]1[CH:5]=[C:6]([O:17][CH2:14][C:20]#[CH:21])[CH:7]=[C:2]([O:1][CH2:39][C:38]#[CH:42])[CH:3]=1)[C:11]#[CH:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C=CC1)O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
afforded crude product which
|
Type
|
CUSTOM
|
Details
|
was further purified by silica gel chromatography (1:2 ethyl acetate:hexane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC1=CC(=CC(=C1)OCC#C)OCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |